N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the family of phenylethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
TMA-2 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the levels of serotonin in the brain, which can lead to altered states of consciousness and psychedelic experiences.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-2 has several advantages for use in lab experiments, including its unique chemical structure and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on TMA-2, including further studies on its potential therapeutic applications, the development of new synthetic analogs, and the exploration of its potential use in combination with other psychoactive substances. Additionally, more research is needed to better understand the long-term effects and safety profile of TMA-2.
Synthesemethoden
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzyl chloride with thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
Eigenschaften
Produktname |
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine |
---|---|
Molekularformel |
C15H19NO3S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-thiophen-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H19NO3S/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
InChI-Schlüssel |
DMCWMLFXKNKNEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.